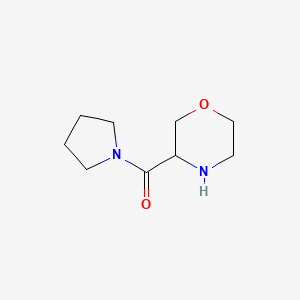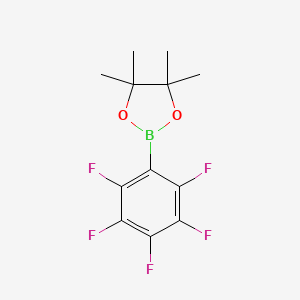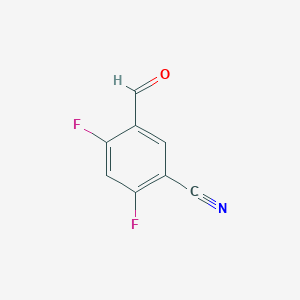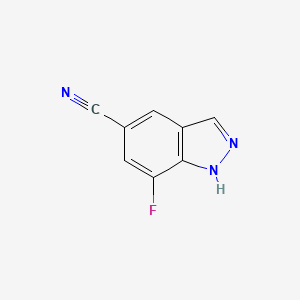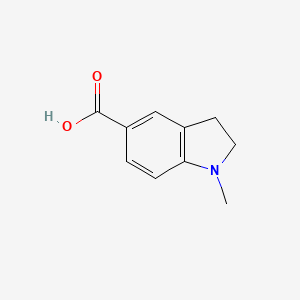![molecular formula C5H10N2O3 B1323178 N-[(dimethylamino)carbonyl]glycine CAS No. 1060817-29-9](/img/structure/B1323178.png)
N-[(dimethylamino)carbonyl]glycine
説明
Synthesis Analysis
The synthesis of N-substituted derivatives of glycine, including those with dimethylamino groups, has been explored in various studies. For instance, the synthesis of (S)-3-(Dimethylamino)methylidene-5-benzyltetramic acid derivatives was achieved through a three-step process starting from N-protected (S)-3-phenylalanines. This process also included the transformation of N-[N-(benzyloxycarbonyl)glycyl]glycine into enaminone, followed by acid-catalyzed coupling with primary amines to yield a range of N(3')-substituted 3-aminomethylidenetetramic acid derivatives . Additionally, the synthesis of N-benzyloxycarbonyl[C-14]-glycine, a lipophilic derivative of glycine, was performed in one step from [U-C-14] glycine and benzyl chloroformate in an alkali medium . Another study reported the synthesis of an amphoteric surfactant by reacting glycine with epoxy chloropropane and N,N-dimethyldodecylamine .
Molecular Structure Analysis
The molecular structure of N-substituted glycine derivatives has been characterized using various techniques. The crystal and molecular structure of N-carboxy anhydride (NCA) of glycine was determined using three-dimensional X-ray diffraction data, revealing a dimer structure in the crystals . The gas-phase structure of N,N-dimethylglycine was investigated using a combination of laser ablation and molecular-beam Fourier transform microwave spectroscopy, identifying three conformers with different intramolecular hydrogen bonding patterns .
Chemical Reactions Analysis
The chemical reactivity of N-substituted glycine derivatives is influenced by the presence of functional groups and the overall molecular structure. The studies provided do not delve deeply into the chemical reactions of N-[(dimethylamino)carbonyl]glycine specifically, but they do provide insights into the reactivity of similar compounds. For example, the synthesis processes described involve reactions such as acid-catalyzed coupling and reactions with benzyl chloroformate .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted glycine derivatives, including solubility, crystal structure, and hydrogen bonding capabilities, have been examined. N,N-Dimethylglycine and its hemihydrate were studied to understand the effect of methylation on the crystal structure, particularly the formation of hydrogen-bonded chains . The properties of the synthesized amphoteric surfactant, such as foamability, foam stability, and surface activity, were also investigated, demonstrating good compatibility with other shampoo components . The biodistribution of N-benzyloxycarbonyl[C-14]-glycine was compared to that of glycine, showing significantly enhanced brain penetration .
科学的研究の応用
Carbon Dioxide Capture and Utilization
N-[(dimethylamino)carbonyl]glycine, in the form of a mixture with 3-dimethylaminopropylamine (DMAPA), has been studied for its potential in carbon dioxide (CO2) capture and utilization. This research found that the solubility of CO2 in aqueous GLY-DMAPA solutions increases with CO2 pressure, and the mixture facilitates the conversion of CO2 into solid compounds, potentially useful in CO2 capture technologies (Mohsin, Shariff, & Johari, 2019).
Corrosion Control
A glycine derivative, specifically 2-(4-(dimethylamino)benzylamino)acetic acid hydrochloride, has been applied in controlling mild steel corrosion in concentrated sulfuric acid solutions. This derivative functions as a mixed-type compound, displaying increased inhibition efficiency with concentration and acting through physical adsorption (Amin & Ibrahim, 2011).
Enzyme Inhibition Studies
N-[(dimethylamino)carbonyl]glycine derivatives have been synthesized and evaluated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. Certain derivatives showed substantial inhibitory potency, highlighting their potential in therapeutic applications (Mayfield & Deruiter, 1987).
Membrane pH Gradient Measurement
The derivative N-[(5-dimethylamino)naphth-1-ylsulfonyl]glycine, or dansylglycine, has been used to monitor transmembrane proton gradients. Its adsorption to lipid vesicles and response to pH changes make it a valuable tool in studying membrane biochemistry (Bramhall, 1986).
Drug Delivery and Brain Penetration
N-benzyloxycarbonyl[C-14]-glycine, a lipophilic derivative of glycine, demonstrated enhanced brain penetration and distribution in mice, suggesting its potential in drug delivery systems, particularly for targeting the central nervous system (Lambert, Gallez, & Poupaert, 1995).
Aluminum Corrosion Inhibition
Another application of glycine derivatives is in inhibiting both uniform and pitting corrosion processes of aluminum. This was demonstrated by a study using 2-(4-(dimethylamino)benzylamino)acetic acid hydrochloride (GlyD) in potassium thiocyanate solutions, showing effective control of corrosion processes (Amin, 2010).
Osmoprotection in Bacteria
Studies have shown that dimethylthetin, similar to glycine betaine but with a dimethyl sulfonium substitution, can act as an osmoprotectant molecule for Escherichia coli. This demonstrates the functional similarities and potential applications of glycine derivatives in bacterial osmoprotection (Chambers, Kunin, Miller, & Hamada, 1987).
Safety And Hazards
特性
IUPAC Name |
2-(dimethylcarbamoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-7(2)5(10)6-3-4(8)9/h3H2,1-2H3,(H,6,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOSHQZHBSRBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634725 | |
| Record name | N-(Dimethylcarbamoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(dimethylamino)carbonyl]glycine | |
CAS RN |
1060817-29-9 | |
| Record name | N-[(Dimethylamino)carbonyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Dimethylcarbamoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






